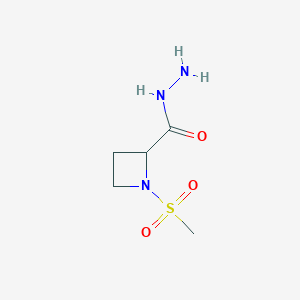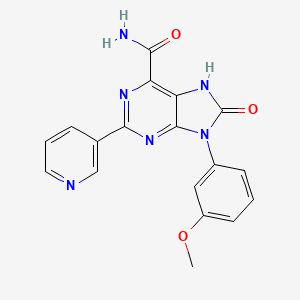
2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a chemical compound that belongs to the class of purine derivatives. It has been studied extensively for its potential applications in the field of medicine and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on similar purine derivatives focuses on synthesizing and analyzing their structures for potential applications. For instance, studies on purine N-oxides and their synthesis provide insights into modifying purine structures for various applications, including biological activities (Kawashima & Kumashiro, 1969). Another study examined hydrogen bonding in anticonvulsant enaminones, indicating the significance of structural analysis in understanding the chemical behavior of purine analogs (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Antipathogenic Properties
Compounds with structures similar to 2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been studied for their antimicrobial properties. For example, a series of compounds exhibited in vitro antibacterial and antifungal activities, highlighting the potential of purine derivatives in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another study synthesized acylthioureas showing significant anti-pathogenic activity, especially against biofilm-forming bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Catalysis and Chemical Reactions
Purine derivatives have also been explored for their role in catalysis and chemical reactions. An iron/zinc-co-catalyzed process for the arylation and alkenylation of C(sp^3)–H bonds with organoborates demonstrates the utility of purine analogs in facilitating complex chemical reactions (Ilies, Itabashi, Shang, & Nakamura, 2017).
Plant Growth Regulation
Exploring the potential of purine derivatives as plant growth regulators, a study synthesized and tested N-(2-benzoyl-4-chlorophenyl)benzamides for their cytokinin activity. Some compounds showed higher plant growth promoting activity than the standard, indicating their potential as novel plant growth regulators (Hatim & Joshi, 2004).
Enzyme Inhibition
Research into the enzyme inhibitory properties of purine derivatives has led to the synthesis of compounds that inhibit adenosine deaminase, providing a basis for the development of therapeutic agents (Shah, Schaeffer, & Murray, 1965).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-14-9-4-3-8-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-6-5-7-12(21)10-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWJGZOMYUDONQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

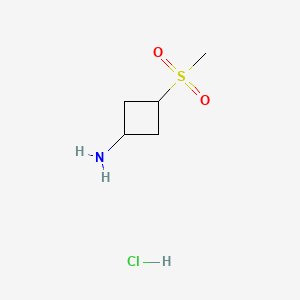
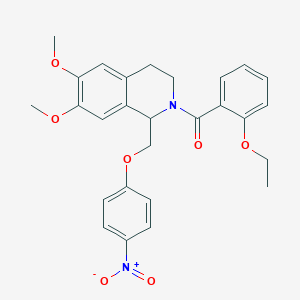
![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)
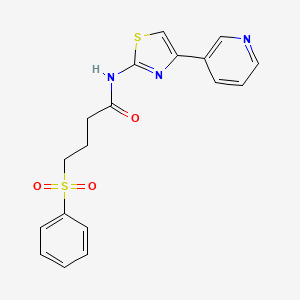
![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
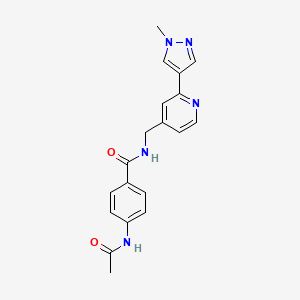
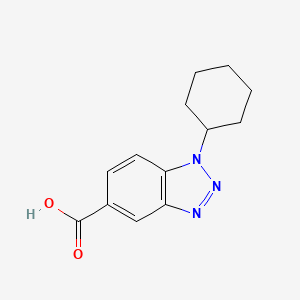
![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)
